4-(4-Cyclopropylpiperazin-1-yl)aniline is an organic compound characterized by the molecular formula . This compound features an aniline group connected to a cyclopropylpiperazine moiety, making it a significant structure in medicinal chemistry and organic synthesis. It is often studied for its potential applications in drug development due to its unique structural properties and biological activity.
This compound can be sourced from various chemical suppliers and is classified under the category of piperazine derivatives. Piperazines are known for their diverse biological activities, often serving as pharmacophores in drug design. The compound is cataloged with the CAS number 700804-17-7, which aids in its identification in chemical databases and literature .
The synthesis of 4-(4-Cyclopropylpiperazin-1-yl)aniline typically involves a nucleophilic substitution reaction. The primary method utilizes 4-chloroaniline and cyclopropylpiperazine as starting materials. The reaction is conducted in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The process can be summarized as follows:
In industrial settings, this synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield .
The molecular structure of 4-(4-Cyclopropylpiperazin-1-yl)aniline consists of a cyclopropyl ring attached to a piperazine nitrogen, which in turn is linked to an aniline group. Key structural data includes:
4-(4-Cyclopropylpiperazin-1-yl)aniline can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives with new properties .
The mechanism of action for 4-(4-Cyclopropylpiperazin-1-yl)aniline involves its interaction with specific biological targets such as receptors or enzymes. The cyclopropylpiperazine moiety enhances binding affinity and specificity, potentially modulating the activity of these targets. This characteristic makes it a candidate for further investigation in therapeutic applications .
The physical and chemical properties of 4-(4-Cyclopropylpiperazin-1-yl)aniline are essential for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Formula | C13H19N3 |
Molecular Weight | 217.31 g/mol |
Appearance | Typically a white solid |
Solubility | Soluble in organic solvents |
Melting Point | Not readily available |
These properties influence its applications in both laboratory settings and potential industrial uses .
4-(4-Cyclopropylpiperazin-1-yl)aniline has several significant applications:
Research into this compound continues to explore its potential as an intermediate in drug synthesis and its role in various pharmacological studies .
4-(4-Cyclopropylpiperazin-1-yl)aniline (Chemical Abstracts Service Registry Number 927999-02-8) possesses the molecular formula C₁₃H₁₉N₃ and a molecular weight of 217.31 g/mol [1]. Its core structure comprises two interconnected pharmacophores: a piperazine ring substituted at the N⁴-position with a cyclopropyl group, linked via the N¹-nitrogen to a para-aminophenyl ring [3] . The systematic IUPAC name is 4-[4-(cyclopropyl)piperazin-1-yl]aniline, with alternative representations including 4-(4-cyclopropylpiperazin-1-yl)benzenamine [1].
C(cyclopropyl)-N(piperazine): ~1.47 Å
Electronic and Physicochemical Properties:The compound exhibits a calculated logP (cLogP) of approximately 2.1, indicating moderate lipophilicity. Its topological polar surface area (TPSA) is ~49.6 Ų, suggesting favorable membrane permeability and potential for oral bioavailability. The electron-donating aniline group contributes to the electron-rich character of the phenyl ring (Hammett constant σₚ ~ -0.66), influencing potential π-stacking interactions or electrophilic aromatic substitution patterns [5] .
Spectral and Analytical Characteristics:Spectroscopic fingerprints facilitate identification and purity assessment:
Mass Spectrometry (EI-MS): m/z 217.2 [M]⁺ [1].
Hydrogen Bonding and Stereochemistry:The molecule functions as both a hydrogen bond donor (via the aniline -NH₂ group) and a hydrogen bond acceptor (via the piperazine nitrogens). While the parent compound lacks chiral centers, asymmetry can be introduced through further derivatization at the aniline nitrogen or the cyclopropyl ring [5] [9].
Table 1: Core Chemical Descriptors of 4-(4-Cyclopropylpiperazin-1-yl)aniline
Property | Value/Description |
---|---|
CAS Registry Number | 927999-02-8 |
Molecular Formula | C₁₃H₁₉N₃ |
Molecular Weight | 217.31 g/mol |
IUPAC Name | 4-[4-(cyclopropyl)piperazin-1-yl]aniline |
Key Structural Moieties | Para-aminophenyl, N⁴-cyclopropylpiperazine |
XLogP3 | ~2.1 |
Topological Polar Surface Area (TPSA) | 49.6 Ų |
The synthesis of 4-(4-cyclopropylpiperazin-1-yl)aniline exemplifies strategic advances in N-arylpiperazine chemistry. Initial routes relied heavily on classical nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings, evolving towards more efficient, scalable methodologies [6] [9].
Early Synthetic Methodologies:The foundational approach involved SNAr reactions where an activated aryl halide (e.g., 1-fluoro-4-nitrobenzene) reacted with N-cyclopropylpiperazine under thermal conditions (80-120°C), often requiring polar aprotic solvents like DMF or NMP. This yielded 1-cyclopropyl-4-(4-nitrophenyl)piperazine, followed by nitro group reduction using catalytic hydrogenation (Pd/C, H₂) or chemical reductants (SnCl₂/HCl) to furnish the target aniline. Challenges included moderate yields (50-70%) due to competing bis-alkylation and the need for rigorous purification [9].
Transition-Metal Catalyzed Innovations:The advent of palladium-catalyzed Buchwald-Hartwig amination (mid-1990s onward) offered superior alternatives for coupling less-activated aryl halides with piperazines. Using catalysts like Pd₂(dba)₃/P(t-Bu)₃ and strong bases (e.g., NaOt-Bu), this method enabled efficient C-N bond formation between aryl bromides and N-protected or N-alkylated piperazines, including N-cyclopropylpiperazine. Subsequent deprotection (if required) and nitro reduction provided the target compound in higher yields (>85%) and purity [6] [9]. More recently, copper-catalyzed Ullmann-Goldberg-type reactions using CuI/L-proline or CuI/1,10-phenanthroline systems have provided cost-effective alternatives, particularly for large-scale synthesis under milder conditions [9].
Reductive Amination Strategies:Alternative routes exploited Mitsunobu reactions or reductive amination between commercially available 1-(4-aminophenyl)piperazine and cyclopropanecarbaldehyde. Using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane or tetrahydrofuran, this method provided a direct, single-step route to the target molecule, circumventing issues associated with halogenated intermediates [5] .
Key Historical Patents and Milestones:While not the primary claimed compound, 4-(4-cyclopropylpiperazin-1-yl)aniline emerged as a critical synthetic intermediate in patents describing complex pharmaceuticals:
Table 2: Evolution of Synthetic Routes to 4-(4-Cyclopropylpiperazin-1-yl)aniline
Era | Primary Method | Key Conditions/Reagents | Advantages/Limitations |
---|---|---|---|
Pre-1990s | Classical SNAr | N-cyclopropylpiperazine + 1-fluoro-4-nitrobenzene, DMF, 100°C; then SnCl₂/HCl or H₂/Pd-C | Simple setup; Low-moderate yields (50-70%); Purity issues |
1990s-2010 | Pd-Catalyzed Buchwald-Hartwig Amination | Aryl halide + N-cyclopropylpiperazine, Pd₂(dba)₃, PtBu₃, NaOtBu, toluene, 80-100°C | Higher yields (>85%); Tolerates deactivated halides; Costly catalysts |
2010-Present | Reductive Amination | 1-(4-Aminophenyl)piperazine + cyclopropanecarbaldehyde, NaBH(OAc)₃, DCE/THF, rt | Single-step; High atom economy; Scalable; Requires amine precursor |
Piperazine ranks as the third most prevalent N-heterocycle in FDA-approved pharmaceuticals, following piperidine and pyridine [7] [9]. Derivatives like 4-(4-cyclopropylpiperazin-1-yl)aniline embody strategic molecular design principles addressing key drug discovery challenges:
Pharmacokinetic Optimization:The piperazine ring significantly enhances water solubility via protonation (pKa ~6.5-9.0) and hydrogen-bonding capacity (TPSA contribution ~12-15 Ų per nitrogen). Incorporating the cyclopropyl group fine-tunes lipophilicity (lower cLogP than N-methyl or N-phenyl analogs), potentially improving membrane permeation and metabolic stability by blocking vulnerable oxidation sites. The aniline group provides a versatile handle for conjugation or further derivatization while contributing to target engagement via hydrogen bonding [4] [7] [9]. These attributes collectively influence favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
Target Engagement and Versatility:Piperazine derivatives demonstrate exceptional target promiscuity, modulating diverse biological pathways:
Enzyme Inhibition (e.g., PARP, HIV integrase): Piperazine nitrogens coordinate with catalytic metal ions or form critical hydrogen bonds in enzyme active sites [6] [10].
Synthetic Accessibility and Derivatization:Commercial availability of diverse N-substituted piperazines and robust C-N bond-forming reactions enable rapid assembly of compound libraries. The aniline group in 4-(4-cyclopropylpiperazin-1-yl)aniline permits straightforward derivatization:
Electrophilic Aromatic Substitution: Facilitating halogenation for cross-coupling [5] [9].
Structural and Conformational Influence:The piperazine's semi-rigid structure spaces pendant pharmacophores optimally for target binding. The cyclopropyl group introduces steric constraint and electron-withdrawing character, potentially enhancing metabolic stability by shielding the adjacent piperazine nitrogen from cytochrome P450-mediated oxidation. This contrasts with N-methylpiperazine, which often exhibits faster N-demethylation [7] [9].
Table 3: Therapeutic Applications of Representative Piperazine Derivatives
Therapeutic Area | Example Drug (Piperazine Form) | Role of Piperazine Moiety |
---|---|---|
Oncology | Palbociclib (CDK4/6 inhibitor) | Solubility enhancement; Binding to Asp104/Asp102 in CDK6 |
Antivirals (HIV) | Rilpivirine (NNRTI, piperazine-amide) | Backbone for pharmacophore placement; Target affinity |
Antidepressants | Vortioxetine (Multimodal antidepressant) | 5-HT₃ antagonism/5-HT₁A agonism; Transporter modulation |
Antipsychotics | Aripiprazole (D₂ partial agonist) | Dopamine receptor binding; Linker for quinolinone attachment |
PARP Inhibition | Olaparib analogs (e.g., Patent WO2008047082A2) | DNA repair pathway inhibition; Solubility/selectivity component |
Concluding Remarks
4-(4-Cyclopropylpiperazin-1-yl)aniline exemplifies the strategic integration of a simple heterocyclic core with targeted substituents to optimize physicochemical and pharmacological potential. Its development trajectory—from classical SNAr chemistry to sophisticated catalytic aminations—parallels broader advances in heterocyclic synthesis. As a versatile building block, its significance extends beyond intrinsic activity, serving as a critical synthon for complex molecules targeting kinases, GPCRs, and viral enzymes. Future research will likely exploit its modularity for developing novel therapeutics addressing unmet medical needs.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8